molecular formula C5H14O2SSi B13947627 Trimethyl(methylsulfonylmethyl)silane

Trimethyl(methylsulfonylmethyl)silane

Cat. No.: B13947627
M. Wt: 166.32 g/mol
InChI Key: ITXXARMDLFYXRY-UHFFFAOYSA-N
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Description

Trimethyl(methylsulfonylmethyl)silane (C₆H₁₆O₂SSi) is an organosilicon compound featuring a trimethylsilyl group bonded to a methylsulfonylmethyl moiety. The methylsulfonyl group (SO₂CH₃) may confer unique electronic and steric properties, influencing reactivity and stability compared to other substituted silanes.

Properties

Molecular Formula

C5H14O2SSi

Molecular Weight

166.32 g/mol

IUPAC Name

trimethyl(methylsulfonylmethyl)silane

InChI

InChI=1S/C5H14O2SSi/c1-8(6,7)5-9(2,3)4/h5H2,1-4H3

InChI Key

ITXXARMDLFYXRY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl(methylsulfonylmethyl)silane can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with methylsulfonylmethane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent quality and high efficiency. The raw materials are carefully selected, and the reaction conditions are optimized to minimize impurities and maximize yield .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(methylsulfonylmethyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanes, sulfoxides, sulfones, and various substituted organosilicon compounds .

Scientific Research Applications

Trimethyl(methylsulfonylmethyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trimethyl(methylsulfonylmethyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with carbon, oxygen, and other elements, facilitating the formation of stable compounds. The methylsulfonylmethyl group can undergo nucleophilic and electrophilic reactions, contributing to the compound’s reactivity .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., CCl₃, CF₃): Enhance electrophilicity, enabling nucleophilic additions (e.g., ).
  • Aromatic/Electron-Deficient Groups (e.g., C₆F₅): Facilitate catalytic arylations via fluoride-ion activation .

Physical and Spectral Properties

Table 2: Comparative NMR Data

Compound (Reference) ¹H NMR Shifts (δ, ppm) Key Features
(E)-Trimethyl(2-phenylbut-1-en-1-yl)silane () 7.41–7.14 (m, 5H), 5.68 (s, 1H), 0.14 (s, 9H) Aromatic protons, silyl methyl resonance
Trimethyl(1-methyl-1-propenyl)silane (E-isomer) () Not explicitly reported Major VOC in bacterial isolates
Trimethyl(phenylethynyl)silane () Not provided Used as internal standard in isomerization studies

Insights :

  • Trimethylsilyl groups typically exhibit sharp singlet peaks near δ 0.1–0.3 ppm .
  • Conjugation with unsaturated groups (e.g., alkenyl, ethynyl) alters chemical shifts in adjacent protons .

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